![molecular formula C26H22N2O B3941903 {1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B3941903.png)
{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol
Vue d'ensemble
Description
{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol is a chemical compound with potential applications in scientific research. This compound is also known as MNB and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of MNB is not fully understood. However, it is believed that MNB exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MNB has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MNB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MNB has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). In addition, MNB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNB in lab experiments is its potential as a therapeutic agent for various diseases. MNB has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. Another advantage is that MNB is relatively easy to synthesize using various methods. However, one limitation of using MNB in lab experiments is that its mechanism of action is not fully understood. In addition, further research is needed to determine the optimal dosage and administration of MNB.
Orientations Futures
There are several future directions for research involving MNB. One direction is to further investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of MNB as an antibacterial and antifungal agent. In addition, further research is needed to fully understand the mechanism of action of MNB and to optimize its dosage and administration. Finally, research is needed to investigate the potential of MNB as a lead compound for the development of new drugs.
Applications De Recherche Scientifique
MNB has potential applications in scientific research, particularly in the field of medicinal chemistry. MNB has been shown to possess anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MNB has also been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
[1-[(2-methylnaphthalen-1-yl)methyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-18-15-16-19-9-5-6-12-21(19)22(18)17-28-24-14-8-7-13-23(24)27-26(28)25(29)20-10-3-2-4-11-20/h2-16,25,29H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCKUJWCAFTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=C3C(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



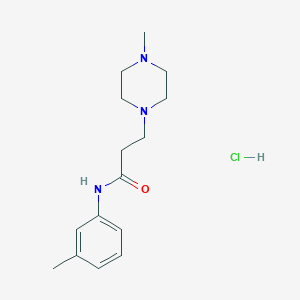
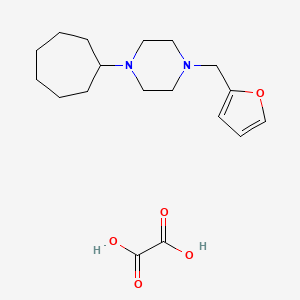
![N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)
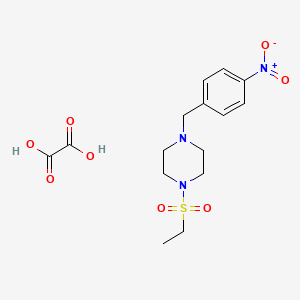
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)
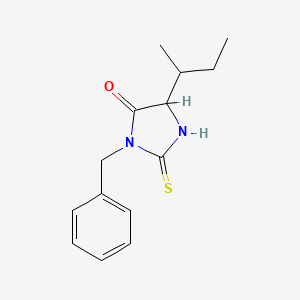
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3941874.png)
![4-chloro-6-{[(2-methyl-4-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941882.png)
![7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3941889.png)
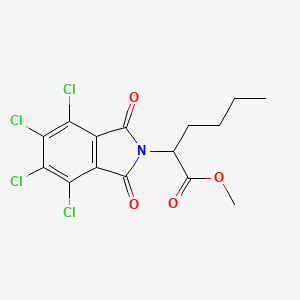
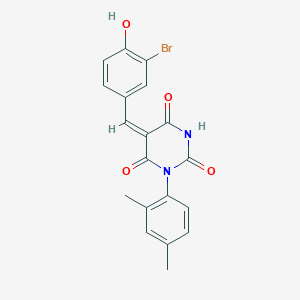
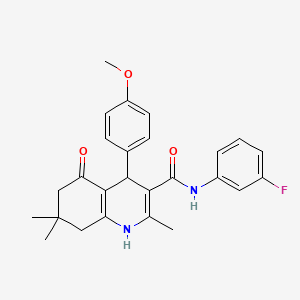

![1-(diethylamino)-3-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3941926.png)